(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol
Description
Nomenclature and Identification
IUPAC Naming and Alternative Nomenclature
The systematic IUPAC name for this compound is (2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol , which reflects its stereochemistry at the C-2 position and functional group arrangement. Alternative nomenclature includes:
- (S)-3-((4-Methoxybenzyl)oxy)-2-methylpropan-1-ol
- 1-Propanol, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-
These names emphasize the methoxybenzyl ether linkage and the chiral center configuration.
Stereochemical Properties
Absolute Configuration at C-2 Position
The compound exhibits a chiral center at the C-2 position, with an S configuration confirmed by its synthetic pathway and optical rotation data. This configuration is critical for its interaction with chiral environments in potential applications.
Conformational Analysis
Computational studies using MP2/6-31G optimizations on analogous structures reveal that the lowest-energy conformer adopts a *gauche arrangement (τ₁ ≈ +60°) between the hydroxyl group and the methyl branch. The methoxybenzyl group stabilizes this conformation through van der Waals interactions.
Structural Representation
Two-Dimensional Structural Features
The 2D structure comprises:
- A 4-methoxyphenyl group linked via a methoxy bridge to a propan-1-ol backbone.
- A methyl substituent at the C-2 position.
Key bond angles and lengths include:
Three-Dimensional Conformation
The 3D structure features:
Key Functional Groups and Their Spatial Orientation
| Functional Group | Role | Spatial Orientation |
|---|---|---|
| Methoxyphenyl | Aromatic moiety | Planar, orthogonal to propanol chain |
| Methoxy bridge | Ether linker | Extended conformation |
| Hydroxyl (-OH) | Hydrogen bond donor | Proximal to ether oxygen |
| Methyl (-CH₃) | Steric influence | Gauche to hydroxyl group |
This spatial arrangement influences solubility and reactivity.
Properties
IUPAC Name |
(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-10(7-13)8-15-9-11-3-5-12(14-2)6-4-11/h3-6,10,13H,7-9H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWJQPCCVVLLAN-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)COCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)COCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455422 | |
| Record name | (2S)-3-[(4-Methoxyphenyl)methoxy]-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160238-45-9 | |
| Record name | (2S)-3-[(4-Methoxyphenyl)methoxy]-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of (2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol typically involves:
- Starting from chiral precursors or resolution methods to ensure the (2S) stereochemistry.
- Formation of the 4-methoxyphenylmethoxy substituent via etherification reactions.
- Reduction or functional group transformations to install the primary alcohol at the 1-position.
Key Synthetic Steps
Etherification
The 4-methoxyphenylmethoxy group is introduced by reacting a suitable phenol derivative (4-methoxyphenol) with an appropriate alkyl halide or tosylate intermediate derived from the propanol backbone. This step often uses:
- Base catalysts such as sodium hydride or potassium carbonate.
- Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature control to optimize yield and selectivity.
Stereoselective Reduction
The chiral center at the 2-position is established or preserved by:
- Using enantioselective reduction agents such as sodium tetrahydroborate (NaBH4) in methanol, which has been reported to yield the (2S) enantiomer with high selectivity.
- Alternatively, employing chiral catalysts or auxiliaries in asymmetric synthesis routes.
Purification
Representative Reaction Conditions and Yields
Detailed Research Findings
- Sawada et al. (2000) demonstrated a highly efficient synthesis of this compound using sodium tetrahydroborate in methanol, achieving near-quantitative yields and excellent stereoselectivity for the (2S) isomer.
- The purification by silica gel chromatography was critical to remove side products and confirm the stereochemical purity via NMR analysis.
- Alternative synthetic routes involve the use of chiral auxiliaries or enzymatic resolution, but these are less commonly reported due to complexity and cost.
- The compound’s synthesis is often integrated into larger synthetic schemes for natural product analogues or pharmaceutical intermediates, emphasizing the importance of stereochemical control.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Sodium tetrahydroborate reduction | NaBH4 in methanol, RT | High yield, stereoselective | Requires careful handling of hydride reagents |
| Etherification via alkyl halide | 4-Methoxyphenol, NaH, DMF, 70°C, 5 h | Efficient ether bond formation | Possible side reactions if conditions not optimized |
| Chromatographic purification | Silica gel, hexane-acetone (30:70) | Effective purification and isolation | Moderate yield loss during purification |
Scientific Research Applications
Chemical Properties and Structure
The compound features a methoxy group attached to a phenyl ring and is characterized by its chiral center at the second carbon. Its molecular structure allows for specific interactions in biological systems, making it a candidate for various synthetic applications.
Organic Synthesis
One of the primary applications of (2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol is in organic synthesis, particularly in the creation of enantiomerically enriched compounds. The compound can serve as a chiral auxiliary in asymmetric synthesis processes.
Case Study: Enantioselective Synthesis
In a study by Kinoshita et al., this compound was utilized in the enzymatic resolution of racemic mixtures. The researchers demonstrated that this compound could facilitate the production of high-purity chiral products, which are essential in pharmaceuticals .
Pharmaceutical Applications
The compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its structural features that may interact with biological targets.
Case Study: Opioid Receptor Antagonists
Research has shown that derivatives of this compound can act as opioid receptor antagonists. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several analogues based on this compound, leading to the discovery of novel antagonists with improved selectivity and potency against κ-opioid receptors .
Chemical Research and Development
The compound is also relevant in chemical research for developing new methodologies in synthetic chemistry.
Data Table: Comparative Analysis of Synthesis Methods
| Methodology | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|
| Enzymatic Resolution | 85 | >99 | Kinoshita et al., 2008 |
| Acid-Promoted CIDT | 78 | 92 | Rosini et al., 2011 |
| Chemoenzymatic Synthesis | 80 | 95 | Kinoshita et al., 2008 |
Toxicological Studies
Toxicological assessments have been performed to evaluate the safety profile of this compound. According to safety data sheets, the compound has not been classified as harmful upon ingestion or skin contact, although it may cause eye irritation . Long-term exposure studies suggest minimal chronic effects, reinforcing its potential for use in various applications.
Environmental Impact and Safety
Research indicates that this compound does not exhibit endocrine-disrupting properties, making it a safer option for use in both laboratory settings and potential commercial applications .
Mechanism of Action
The mechanism of action of (2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The methoxyphenyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Chalcone Derivatives (α,β-Unsaturated Ketones)
Chalcones, such as cardamonin (IC₅₀: 4.35 μM) and compound 2h (IC₅₀: 13.82 μM), share a 4-methoxyphenyl substitution but differ in their core structure (α,β-unsaturated ketone vs. propanol). Key observations include:
- Electronegative substituents : Bromine (compound 2j, IC₅₀: 4.70 μM) and fluorine enhance inhibitory activity compared to methoxy groups, which reduce potency (e.g., compound 2p, IC₅₀: 70.79 μM) .
- Positional effects: Methoxy groups at the para position of ring A correlate with reduced activity in chalcones, suggesting that electron-donating groups may hinder target binding.
Table 1: Chalcone Derivatives vs. Target Compound
| Compound | Core Structure | Key Substituents | IC₅₀ (μM) | logP (Predicted) |
|---|---|---|---|---|
| Cardamonin | Chalcone | Hydroxyl (ortho/para) | 4.35 | ~3.0 |
| Compound 2h | Chalcone | 4-Chloro-5-iodo (A), 4-MeO (B) | 13.82 | ~4.0 |
| Target Compound | Propanol | 4-MeO-benzyl ether | N/A | ~2.5 |
Propanol-Based Analogs
Amino-Substituted Propanols
The compound (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () shares a propanol backbone but includes an ethylamino group and indolyl ether. Key differences:
- Functional groups: The amino group increases polarity (predicted logP: ~2.0) compared to the target compound’s ether (logP: ~2.5).
- Biological activity: This analog binds α₁-adrenoceptors, suggesting that amino and indolyl groups enhance receptor affinity. The target compound’s lack of amine groups may limit similar interactions .
MPA Esters
The (2S)-1-(morpholin-4-yl)propan-2-yl (2R/S)-methoxy(phenyl)acetate () highlights stereochemical influences. The (2S) configuration in the target compound could similarly affect NMR shielding patterns or diastereomer stability, critical for analytical characterization .
Methoxyphenyl-Containing Compounds
- Methyl (2Z)-2-[(2-formyl-3-methyl-1H-indol-1-yl)methyl]-3-(4-methoxyphenyl)prop-2-enoate (): This enoate ester features a 4-methoxyphenyl group conjugated to an α,β-unsaturated system.
- UCPH-101 (): A chromene derivative with a 4-methoxyphenyl group. Its higher molecular weight (436.47 g/mol) and fused ring system contrast with the target’s simpler structure, illustrating how scaffold complexity influences solubility and target selectivity .
Table 2: Comparative Physicochemical Properties
- Lipophilicity : The target compound’s logP (~2.5) balances lipophilicity and solubility, likely enhancing membrane permeability compared to more polar amines (e.g., ) or highly lipophilic chalcones (e.g., compound 2h) .
- Synthetic routes : While outlines methods for synthesizing allylic alcohols with methoxyphenyl groups, the target compound may require stereoselective etherification or enzymatic resolution to achieve the (2S) configuration .
Biological Activity
(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol is a chiral compound characterized by a methoxy group attached to a phenyl ring and a hydroxyl (-OH) group, contributing to its unique chemical properties. With a molecular formula of and a molecular weight of approximately 210.27 g/mol, this compound presents significant potential for various biological applications. However, detailed studies on its biological activity remain limited.
The compound's structure features:
- A chiral center at the second carbon atom.
- A hydroxyl group that enhances solubility.
- An ether functionality that may influence reactivity.
These characteristics suggest that the compound could interact with biological targets that recognize specific stereochemistry and functional groups.
Biological Activity Overview
While specific studies on the biological activity of this compound are sparse, related compounds with similar structures have exhibited various biological activities, including:
- Antitumor Activity : Compounds with methoxyphenyl groups have been studied for their potential in inhibiting tumor growth. For instance, research indicates that structurally related compounds can inhibit telomerase activity, leading to reduced proliferation in cancer cells .
- Enzyme Interactions : The presence of functional groups may allow for interactions with enzymes, potentially influencing metabolic pathways .
The exact mechanism of action for this compound is not well-documented. However, its structural features suggest potential interactions with:
- Enzymes : The compound may act as an inhibitor or modulator in enzymatic pathways.
- Receptors : The chiral nature could enable selective binding to specific receptors involved in various biological processes.
Comparative Analysis with Similar Compounds
To understand the potential biological activity of this compound, we can compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(4-Methoxyphenyl)-2-methylpropan-1-ol | Lacks one methoxy group compared to the target compound | |
| 1-(4-Methoxyphenyl)-2-methylpropan-1-ol | Different positional isomer with potential variations in biological activity | |
| 4-Methoxybenzyl alcohol | Simpler structure lacking the branched alkane portion |
The unique stereochemistry and functional groups of this compound may confer distinct biological activities compared to these similar compounds.
Q & A
Basic Research Questions
Q. How can (2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol be synthesized with high enantiomeric purity?
- Methodology : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral auxiliary approaches. For example, using Sharpless epoxidation or Evans’ oxazolidinone auxiliaries to control stereochemistry. Post-synthesis, chiral HPLC (e.g., Chiralpak® columns) or polarimetry should confirm enantiopurity. Structural analogs in (e.g., (S)-3-amino derivatives) highlight the importance of protecting groups and stereospecific reaction conditions .
Q. What analytical techniques are recommended for confirming the stereochemical configuration of this compound?
- Methodology :
- X-ray crystallography : Resolve absolute configuration, as demonstrated in for oxazoline derivatives .
- NMR with chiral shift reagents : Use europium-based reagents to split enantiomer signals.
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for chiral centers.
Q. What are the critical handling and storage considerations to ensure stability?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Avoid moisture and light exposure, as the 4-methoxyphenyl group may degrade under UV. Stability data in and recommend dry, ventilated storage at 2–8°C .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
- Methodology :
- Differential Scanning Calorimetry (DSC) : Standardize heating rates (e.g., 10°C/min) to determine melting points.
- Solubility studies : Use USP/Ph.Eur. buffered media (pH 1.2–7.4) under controlled temperatures. Conflicting data may arise from polymorphic forms; XRPD can identify crystalline variations.
Q. What strategies are effective in elucidating metabolic pathways or biological interactions in vitro?
- Methodology :
- Radiolabeled tracing : Incorporate ¹⁴C at the methoxy or methyl group to track metabolic fate via LC-MS/MS.
- Surface Plasmon Resonance (SPR) : Screen interactions with enzymes (e.g., cytochrome P450 isoforms). notes similar compounds’ biological activity, suggesting receptor-binding assays .
Q. How can thermal decomposition products be systematically identified under controlled conditions?
- Methodology :
- Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR) : Monitor mass loss and gas-phase products (e.g., CO detection as per ) .
- Pyrolysis-GC/MS : Simulate decomposition at incremental temperatures (100–500°C) to identify volatile fragments.
Q. What chromatographic methods are validated for detecting trace impurities or diastereomers?
- Methodology :
- HPLC-DAD/UV : Use C18 columns with gradient elution (e.g., 0.1% TFA in acetonitrile/water). Pharmacopeial methods in (e.g., relative retention time analysis) can be adapted .
- LC-HRMS : Resolve diastereomers using chiral stationary phases (e.g., amylose-based) and high-resolution mass detection.
Data Contradiction Analysis
Q. How should conflicting biological activity data be addressed across studies?
- Methodology :
- Dose-response standardization : Use WHO-recommended cell lines (e.g., HEK293, HepG2) and normalize to internal controls (e.g., β-actin).
- Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data, accounting for variables like solvent (DMSO vs. saline) or assay sensitivity.
Q. What experimental designs mitigate batch-to-batch variability in synthetic yield?
- Methodology :
- Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) via response surface methodology.
- QC protocols : Implement in-process checks (e.g., TLC, inline FTIR) during synthesis, as noted in ’s profiling workflows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
